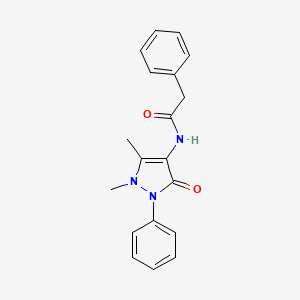

![molecular formula C21H23ClN4O2 B5537482 N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)

N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of synthetic chemicals that demonstrate significant potential in various scientific fields. These compounds are often explored for their unique structural and chemical properties, which can lead to a wide range of applications.

Synthesis Analysis

The synthesis of similar compounds typically involves complex reactions where precursor molecules are combined under specific conditions to form the desired product. For instance, the synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide demonstrates a related process where acid-catalyzed reactions are employed, yielding an 88% product from starting materials under reflux conditions in ethanol (Alotaibi et al., 2018).

Applications De Recherche Scientifique

Crystal Structures and Tautomerism

A study on the crystal structures of N-(2,3-dihydroxybenzylidene)amine derivatives, which share structural similarities with the compound , revealed the presence of strong intramolecular hydrogen bonds forming a six-membered pseudocycle. These structures exhibit significant tautomeric equilibrium shifts influenced by the presence of vicinal hydroxyl groups (Mansilla-Koblavi et al., 1995).

Ligand Design for Metal Ions

Research on N3O3 amine phenols, which are structurally related to the compound, has been conducted to explore their use as ligands for Group 13 metal ions. These studies provide insights into the molecular interactions and bonding characteristics of such compounds, which are crucial for their application in complex formation and catalysis (Liu et al., 1993).

Antimicrobial Activities

The antimicrobial properties of 1,2,4-triazole derivatives, closely related to the compound , have been investigated. Such compounds have been found to possess good or moderate activities against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2010).

Nanomaterial Synthesis

In the context of nanotechnology, benzoxazine dimers related to the compound have been utilized as novel ligands for rare earth metal ions, leading to the successful preparation of single-phase ceria (CeO2) nanoparticles. This demonstrates the potential of such compounds in the synthesis and stabilization of nanomaterials (Veranitisagul et al., 2011).

Corrosion Inhibition

Amine derivative compounds, similar in structure to the compound in focus, have been synthesized and studied for their corrosion inhibition performance on mild steel. These findings highlight the potential use of such compounds in protecting metals from corrosion, which is of significant importance in industrial applications (Boughoues et al., 2020).

Propriétés

IUPAC Name |

(E)-1-[3-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-4-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O2/c1-14(2)18-9-19(22)15(3)7-21(18)28-11-17-8-16(5-6-20(17)27-4)10-25-26-12-23-24-13-26/h5-10,12-14H,11H2,1-4H3/b25-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYHKYWEBHFCGN-KIBLKLHPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(C)C)OCC2=C(C=CC(=C2)C=NN3C=NN=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1Cl)C(C)C)OCC2=C(C=CC(=C2)/C=N/N3C=NN=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[3-(methylthio)phenyl]acetamide hydrochloride](/img/structure/B5537404.png)

![ethyl 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5537412.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B5537416.png)

![1-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5537420.png)

![2-(1-piperidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537437.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5537442.png)

![1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537447.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537453.png)

![4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5537455.png)

![N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B5537477.png)

![2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5537493.png)

![ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)